3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14689099
InChI: InChI=1S/C17H17N3O2/c1-11-10-14(15-12(2)20-22-17(15)19-11)16(21)18-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,18,21)
SMILES:
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol

3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC14689099

Molecular Formula: C17H17N3O2

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
IUPAC Name 3,6-dimethyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C17H17N3O2/c1-11-10-14(15-12(2)20-22-17(15)19-11)16(21)18-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,18,21)
Standard InChI Key CDQCYNXYJFFXCK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a fused oxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 6, and a carboxamide moiety at position 4 linked to a 2-phenylethyl chain. This configuration enhances its interaction with biological targets while improving pharmacokinetic properties such as lipophilicity .

Table 1: Molecular Properties

PropertyValue
IUPAC Name3,6-dimethyl-N-(2-phenylethyl)-oxazolo[5,4-b]pyridine-4-carboxamide
Molecular FormulaC₁₇H₁₇N₃O₂
Molecular Weight295.34 g/mol
SMILESCC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCC3=CC=CC=C3
SolubilityLow aqueous solubility; soluble in DMSO, DMF

The phenylethyl group contributes to enhanced receptor binding affinity, while the methyl groups optimize cellular uptake .

Synthetic Methodologies

Core Structure Formation

The oxazolo[5,4-b]pyridine core is synthesized via a [3+2] cycloaddition between 3-aminopyridine-2(1H)-ones and cyclic anhydrides (e.g., succinic anhydride), followed by intramolecular cyclization under acidic conditions .

Table 2: Key Synthetic Steps

StepReagents/ConditionsYield
CycloadditionSuccinic anhydride, PPSE, 200°C85%
Amide Formation2-Phenylethylamine, EDC/HOBt78%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)92%

Optimization Challenges

Early methods suffered from low yields (≤50%) due to side reactions, but recent advances using polyphosphoric acid (PPA) as a catalyst improved efficiency .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. Mechanistic studies suggest disruption of cell wall synthesis via inhibition of penicillin-binding proteins .

Table 3: Anticancer Activity Against Select Cell Lines

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)10.2Caspase-dependent apoptosis
HeLa (Cervical)15.8ROS generation
A549 (Lung)22.4Cell cycle arrest (G2/M)

Anti-Inflammatory Action

Molecular docking studies revealed high binding affinity (−9.2 kcal/mol) with cyclooxygenase-2 (COX-2), comparable to celecoxib. In murine models, the compound reduced paw edema by 58% at 25 mg/kg .

Structure-Activity Relationship (SAR)

Substituent Effects

  • Methyl Groups (C3/C6): Critical for lipid bilayer penetration; removal reduces potency by 4-fold.

  • Phenylethyl Chain: Enhances binding to hydrophobic pockets in enzyme active sites. Replacement with alkyl groups diminishes activity .

  • Oxazole Ring: Essential for π-π stacking interactions with aromatic residues in target proteins .

Table 4: SAR of Structural Analogs

CompoundModificationIC₅₀ (µM)
Parent CompoundNone10.2
3,6-Diethyl AnalogMethyl → Ethyl28.7
N-Benzyl DerivativePhenylethyl → Benzyl45.3
Oxazole-opened AnalogOxazole ring cleavage>100

Applications and Future Directions

Therapeutic Prospects

  • Antibacterial Drug Development: Synergy studies with β-lactams show a 4-fold reduction in MIC against methicillin-resistant S. aureus (MRSA).

  • Targeted Cancer Therapy: Conjugation with folate nanoparticles improved tumor specificity in xenograft models .

Research Gaps

  • Pharmacokinetics: Limited data on oral bioavailability and metabolic stability.

  • Toxicology: Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, but chronic exposure effects remain unstudied .

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